molecular formula C8H15NO B071416 3,3-Diethylpyrrolidin-2-one CAS No. 175698-05-2

3,3-Diethylpyrrolidin-2-one

Cat. No.: B071416
CAS No.: 175698-05-2
M. Wt: 141.21 g/mol
InChI Key: WYPUMACPRYGQOM-UHFFFAOYSA-N
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Description

3,3-Diethylpyrrolidin-2-one is a synthetically versatile pyrrolidinone derivative of significant interest in medicinal chemistry and neuroscience research. This compound features a lactam (cyclic amide) core substituted with two ethyl groups at the 3-position, a structural motif that confers unique steric and electronic properties. Its primary research value lies in its role as a key precursor or synthetic intermediate in the development of novel pharmacologically active molecules, particularly those targeting the central nervous system. The pyrrolidinone scaffold is a privileged structure found in numerous compounds with demonstrated activity on various enzyme systems and receptor types.

Properties

IUPAC Name

3,3-diethylpyrrolidin-2-one
Source PubChem
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InChI

InChI=1S/C8H15NO/c1-3-8(4-2)5-6-9-7(8)10/h3-6H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

WYPUMACPRYGQOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCNC1=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60430723
Record name 3,3-Diethyl-2-pyrrolidinone
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Molecular Weight

141.21 g/mol
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CAS No.

175698-05-2
Record name 3,3-Diethyl-2-pyrrolidinone
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Record name 3,3-Diethyl-2-pyrrolidinone
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Record name 3,3-Diethyl-2-pyrrolidinone
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Record name 3,3-diethylpyrrolidin-2-one
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Record name 3,3-DIETHYL-2-PYRROLIDINONE
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Advanced Synthetic Methodologies for 3,3 Diethylpyrrolidin 2 One and Its Analogs

Diverse Synthetic Routes to the Pyrrolidin-2-one Scaffoldnih.govwhiterose.ac.uk

The construction of the pyrrolidin-2-one skeleton is a central theme in heterocyclic chemistry. tandfonline.com A variety of synthetic strategies have been developed to access this valuable structural motif, ranging from classical cyclization reactions to modern multi-component approaches. These methods provide access to a wide array of substituted γ-lactams, which can be precursors to or analogs of 3,3-diethylpyrrolidin-2-one.

Lactamization Strategies and Ring-Closing Approachesmdpi.comnih.gov

The most fundamental approach to the synthesis of pyrrolidin-2-ones is through the intramolecular cyclization of γ-amino acids or their corresponding esters, a process known as lactamization. This reaction typically involves the formation of an amide bond between the amine and carboxylic acid (or ester) functionalities within the same molecule to form the five-membered lactam ring. The transformation can be promoted by heat or through the use of coupling agents that activate the carboxylic acid group.

Ring-closing metathesis (RCM) has also emerged as a powerful tool for constructing cyclic structures, including lactams. This method utilizes specific catalysts, typically based on ruthenium, to form a carbon-carbon double bond within an acyclic precursor, leading to cyclization. For the synthesis of pyrrolidin-2-one precursors, an appropriately designed diene containing a nitrogen atom can undergo RCM to furnish a cyclic intermediate that is then converted to the target lactam.

One-Pot Synthesis Techniques for Pyrrolidin-2-onesbohrium.com

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by combining multiple reaction steps in a single vessel without isolating intermediates. researchgate.netnih.gov Several one-pot methods for preparing pyrrolidin-2-one derivatives have been developed.

For instance, a three-component reaction involving amines, aldehydes, and acetylenic esters can be catalyzed by graphene oxide to yield 2-pyrrolidinone (B116388) structures among other heterocyclic pharmacophores. bohrium.com Another efficient one-pot approach involves the Ugi four-component reaction. The adducts from this reaction can undergo subsequent cyclization, such as a nucleophilic substitution/N-acylation sequence, to diastereoselectively produce complex pyrrolidinone-fused systems like pyrrolopiperazine-2,6-diones. acs.org These multicomponent strategies allow for the rapid assembly of highly functionalized pyrrolidin-2-one scaffolds from simple starting materials. scielo.org.co

Applications of Donor-Acceptor Cyclopropanes in Pyrrolidin-2-one Synthesisnih.gov

A modern and versatile method for synthesizing 1,5-substituted pyrrolidin-2-ones utilizes donor-acceptor (DA) cyclopropanes. mdpi.comnih.gov In this approach, the DA cyclopropane (B1198618) acts as a 1,4-C,C-dielectrophile. The reaction is initiated by a Lewis acid catalyst, which facilitates the ring-opening of the cyclopropane by a primary amine nucleophile (such as anilines or benzylamines). nih.govdntb.gov.ua This step forms a γ-amino ester intermediate. mdpi.com

Subsequent in-situ lactamization, often promoted by heat and a weak acid like acetic acid, leads to the formation of the pyrrolidin-2-one ring. nih.gov If the DA cyclopropane contains an additional ester group at the 3-position, this group can be removed in a final dealkoxycarbonylation step to yield the target 1,5-disubstituted pyrrolidin-2-ones. mdpi.com This entire sequence can often be performed as a one-pot, four-step process. mdpi.com

Table 1: Lewis Acid Catalysts in the Reaction of DA Cyclopropane with Aniline nih.gov
Catalyst (mol%)SolventTemperatureTime (h)Yield of Acyclic Intermediate (%)
Al(OTf)₃ (10)DCERT10
Fe(OTf)₃ (10)DCERT175
Sc(OTf)₃ (10)DCERT185
Zn(OTf)₂ (10)DCERT165
Ni(ClO₄)₂·6H₂O (20)DCERT1>90
Y(OTf)₃ (20)DCERT1>90

DCE: Dichloroethane, RT: Room Temperature

Multi-Component Reactions and Azomethine Ylide Cycloadditions in Pyrrolidine (B122466) Synthesistandfonline.com

Multi-component reactions (MCRs) are highly convergent processes that combine three or more starting materials in a single operation to create complex products, embodying principles of atom and step economy. tandfonline.com Many MCRs have been designed for the synthesis of pyrrolidine derivatives. tandfonline.combeilstein-journals.org

A particularly powerful subset of these reactions is the [3+2] cycloaddition involving azomethine ylides. nih.govresearchgate.net Azomethine ylides are nitrogen-based 1,3-dipoles that can be generated in situ, for example, through the thermal decarboxylative condensation of an α-amino acid (like sarcosine (B1681465) or L-phenylalanine) with an aldehyde or ketone (such as isatin (B1672199) or ninhydrin). tandfonline.comnih.govbeilstein-journals.org These transient ylides react readily with a wide range of dipolarophiles (alkenes or alkynes) to construct the pyrrolidine ring with high regio- and stereoselectivity. beilstein-journals.orgnih.gov This method has been extensively used to generate complex spiro-pyrrolidine systems, which are valuable in drug discovery. tandfonline.comnih.gov The resulting pyrrolidine can then be further modified to produce pyrrolidin-2-one analogs.

Stereoselective Synthesis and Chiral Induction in this compound Analogsmdpi.combeilstein-journals.org

While this compound itself is achiral, the synthesis of its chiral analogs, where stereocenters are present, is of significant interest. Stereoselective synthesis aims to control the three-dimensional arrangement of atoms, which is crucial for biological activity. adelaide.edu.au

Stereocontrol in pyrrolidin-2-one synthesis can be achieved through several strategies:

Substrate Control: Using an enantiomerically pure starting material, such as L-proline or 4-hydroxyproline, allows the chirality to be carried through the synthetic sequence. mdpi.com

Chiral Auxiliaries: A temporary chiral group can be attached to the substrate to direct the stereochemical outcome of a key bond-forming step. The auxiliary is removed afterward.

Chiral Catalysis: A small amount of a chiral catalyst can be used to generate a large amount of an enantiomerically enriched product. This is a highly efficient approach. For instance, the ring-opening of donor-acceptor cyclopropanes with arylamines has been achieved with high enantioselectivity using a chiral heterobimetallic catalyst. acs.org Similarly, asymmetric [3+2] cycloadditions of azomethine ylides can be catalyzed by chiral metal complexes to produce optically active pyrrolidines.

These methods allow for the precise construction of specific stereoisomers of pyrrolidin-2-one analogs, which is essential for investigating their structure-activity relationships. beilstein-journals.org

Mechanistic Studies of this compound Formation and Related Reactions

Understanding the reaction mechanisms is key to optimizing existing synthetic methods and developing new ones. The formation of the pyrrolidin-2-one ring often proceeds through well-defined mechanistic pathways.

In the synthesis utilizing donor-acceptor cyclopropanes , the mechanism involves several key steps. mdpi.com First, the Lewis acid catalyst coordinates to an acceptor group on the cyclopropane, activating it for nucleophilic attack. The primary amine then attacks one of the cyclopropane carbons, leading to the opening of the three-membered ring and the formation of a zwitterionic or metal-stabilized intermediate. This is followed by proton transfer to yield a linear γ-amino ester. The final step is an intramolecular cyclization (lactamization), where the nitrogen atom attacks the ester carbonyl, eliminating an alcohol molecule to form the stable five-membered γ-lactam ring. nih.govdntb.gov.ua

For azomethine ylide cycloadditions , the mechanism begins with the in-situ formation of the ylide. tandfonline.com In the common method involving an α-amino acid and a carbonyl compound, condensation first forms an iminium ion, which then undergoes decarboxylation to generate the 1,3-dipole. nih.gov This azomethine ylide then undergoes a concerted [3+2] cycloaddition reaction with an alkene (the dipolarophile). The stereochemical outcome of this pericyclic reaction is often highly controlled by the geometry of the ylide and the approach of the dipolarophile, leading to specific diastereomers of the resulting pyrrolidine ring. researchgate.net

Regioselectivity and Tautomerism in Pyrrolidin-2-one Synthesis

Regioselectivity and tautomerism are critical concepts in the synthesis of substituted pyrrolidin-2-ones, influencing the structure and purity of the final product.

Regioselectivity refers to the preference for bond formation at one position over another when multiple reactive sites are available. In the synthesis of pyrrolidin-2-ones, this is particularly relevant when creating unsymmetrically substituted rings. For example, the ring contraction of piperidine (B6355638) derivatives can selectively yield either pyrrolidin-2-ones or 3-iodopyrroles depending on the choice of oxidant and additives, demonstrating precise control over the reaction's regiochemical outcome. rsc.org Similarly, the synthesis of 3,4-disubstituted pyrrolidin-2-ones via Michael addition requires careful control to ensure the desired substituents are added at the correct positions. nih.govrsc.org For this compound, the geminal diethyl groups at the C3 position mean that regioselectivity issues at this carbon are inherently avoided during the introduction of the second ethyl group, assuming a stepwise alkylation of a pyrrolidin-2-one precursor.

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and a double bond. Pyrrolidin-2-ones, being lactams, can theoretically exist in equilibrium with their lactim tautomer, pyrrolin-2-ol. Computational studies have shown that for the parent 2-pyrrolidone, the lactam form is significantly more stable in both the gas phase and aqueous solution. researchgate.net However, the less stable lactim tautomer can play a crucial role in certain reactions, such as complexation with metal ions like palladium(II). researchgate.net In the synthesis of more complex pyrrolidine-2,3-diones, tautomerism between different enol forms has been observed and is influenced by factors like energy differences and the rate of transformation between the tautomers. nih.govbohrium.com For this compound, the lactam form is expected to be the overwhelmingly predominant tautomer under normal conditions.

Table 1: Regioselectivity in Pyrrolidinone Synthesis

Synthetic MethodReactantsKey Factor Controlling RegioselectivityObserved OutcomeReference
Ring ContractionN-substituted piperidinesChoice of oxidant and additivesSelective formation of pyrrolidin-2-ones or 3-iodopyrroles rsc.org
Michael AdditionIsoxazol-5(4H)-ones and nitroalkenesReaction conditions and catalyst (DABCO)Formation of 3,4-disubstituted pyrrolidin-2-ones with good diastereoselectivity rsc.org
Three-Component ReactionAniline, diethyl acetylenedicarboxylate, 4-anisaldehydeReaction pathway of intermediatesFormation of a highly substituted pyrrolidinone derivative bohrium.com

Scale-Up Considerations and Green Chemistry Approaches in this compound Synthesis

The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of scalability, safety, cost-effectiveness, and environmental impact. rsc.org Green chemistry principles provide a framework for developing sustainable and efficient manufacturing processes. encyclopedia.pub

Key green chemistry considerations for the synthesis of this compound include:

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all reactant atoms into the final product, minimizing waste. acs.org For example, catalytic methods are superior to stoichiometric reactions as they reduce the amount of reagents used. mdpi.com

Solvent Selection: The use of hazardous solvents should be avoided or minimized. Ideal solvents are non-toxic, renewable, and easily recycled. In some cases, solvent-free reactions, such as those using mechanochemical grinding or neat conditions, can be highly efficient and environmentally friendly. mdpi.com

Catalysis: The use of selective catalysts can replace stoichiometric reagents, leading to cleaner reactions and less waste. acs.org For lactam synthesis, various metal-catalyzed and organocatalytic methods have been developed that offer high efficiency and selectivity. acs.orgnih.gov Biocatalytic approaches, using enzymes, can also offer high specificity under mild conditions. acs.orgrsc.org

Energy Efficiency: Reactions should be designed to run at ambient temperature and pressure whenever possible to reduce energy consumption. encyclopedia.pub Alternative energy sources like microwave irradiation can sometimes accelerate reactions, leading to shorter reaction times and increased efficiency, although scale-up can present challenges. mdpi.com

Reduction of Derivatives: Synthetic pathways that avoid the use of protecting groups or unnecessary derivatization steps are preferred as they reduce the number of steps and the amount of waste generated. acs.org

Table 2: Green Chemistry Principles and Their Application in Pyrrolidinone Synthesis

Green Chemistry PrincipleApplication in SynthesisPotential Benefit for this compound ProductionReference
Prevent WasteOptimize reaction yield and minimize byproducts.Higher process efficiency and lower disposal costs. acs.org
Atom EconomyEmploy addition and cycloaddition reactions over substitutions.Maximizes raw material utilization. acs.org
Use of CatalysisReplace stoichiometric reagents with catalytic alternatives (e.g., metal, organo-, or biocatalysts).Reduces waste, improves selectivity, and allows for milder reaction conditions. acs.orgnih.govrsc.org
Safer Solvents & AuxiliariesReplace hazardous solvents with water, supercritical CO₂, or ionic liquids; explore solvent-free conditions.Improves worker safety and reduces environmental pollution. mdpi.com
Energy EfficiencyConduct reactions at ambient temperature/pressure; use microwave or flow chemistry.Lowers energy costs and carbon footprint. encyclopedia.pubbeilstein-journals.org
Reduce DerivativesAvoid protecting groups through the use of chemo- and regioselective catalysts.Shortens the synthetic route, saving time, materials, and energy. acs.org

Structural Elucidation and Conformational Analysis of 3,3 Diethylpyrrolidin 2 One Systems

Spectroscopic Characterization Techniques for Pyrrolidin-2-one Derivatives

Spectroscopic methods are indispensable tools for the detailed structural investigation of pyrrolidin-2-one derivatives, offering insights into their atomic connectivity, functional groups, and dynamic behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the molecular structure and studying the dynamic processes in pyrrolidin-2-one systems. acs.orgacs.orgd-nb.infopg.edu.pl Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms.

In the ¹H NMR spectrum of pyrrolidin-2-one derivatives, the protons of the ethyl groups at the C3 position typically appear as distinct multiplets, while the protons on the pyrrolidinone ring exhibit characteristic chemical shifts. mdpi.comarabjchem.org For instance, in a study of 1,5-substituted pyrrolidin-2-ones, the CH₂ protons of the pyrrolidine (B122466) ring were observed as multiplets in the range of δ 2.56-2.80 ppm and the CH proton at δ 5.11-5.27 ppm. mdpi.com The presence of a chiral center can lead to more complex splitting patterns due to the diastereotopicity of neighboring protons.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbonyl carbon (C=O) of the lactam ring is typically observed at a downfield chemical shift, often in the range of δ 172-175 ppm. mdpi.comarabjchem.org The quaternary carbon at the C3 position and the carbons of the ethyl groups also show characteristic resonances that aid in the complete structural assignment.

Dynamic NMR (DNMR) studies are particularly useful for investigating conformational changes and restricted rotation around the amide C-N bond. acs.orgnih.gov The partial double bond character of the amide linkage can lead to the observation of distinct signals for substituents on the nitrogen atom at lower temperatures, which coalesce as the temperature increases and the rotational barrier is overcome. nanalysis.com This technique allows for the determination of the activation energy for such dynamic processes. nih.gov

Table 1: Representative NMR Data for Pyrrolidin-2-one Derivatives

CompoundNucleusChemical Shift (δ, ppm)MultiplicityReference
1-Phenyl-5-phenyl-pyrrolidin-2-one¹H7.43 (d), 7.32-7.30 (m), 7.26-7.22 (m), 7.07 (m), 5.27-5.25 (m), 2.80-2.74 (m), 2.67-2.59 (m), 2.04-1.98 (m)d, m, m, m, m, m, m, m mdpi.com
¹³C175.0, 141.4, 138.3, 129.1, 128.8, 127.8, 126.0, 125.0, 122.2, 64.0, 31.3, 29.3- mdpi.com
4-(Benzo[d]oxazol-2-yl)-1-methylpyrrolidin-2-one¹H2.89-3.09 (m), 3.76 (s), 4.00-4.07 (m), 4.16-4.32 (m), 7.55-7.58 (d), 8.10-8.13 (t)m, s, m, m, d, t arabjchem.org
¹³C172.82, 168.12, 151.21, 142.52, 125.72, 124.44, 120.02, 111.36, 50.53, 41.15, 35.51, 29.16- arabjchem.org

This table is for illustrative purposes and specific values may vary based on the exact derivative and experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Analyses

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups and studying intermolecular interactions, such as hydrogen bonding, in pyrrolidin-2-one systems. d-nb.infocdnsciencepub.com The most characteristic absorption band in the IR spectrum of these compounds is the carbonyl (C=O) stretching vibration of the lactam ring.

For five-membered lactams like 3,3-diethylpyrrolidin-2-one, the C=O stretching frequency typically appears in the range of 1700 ± 15 cm⁻¹. pg.edu.pl The exact position of this band can be influenced by the substituents on the ring and the physical state of the sample. In solution, the presence of both free and hydrogen-bonded species can lead to multiple C=O bands. acs.org

The N-H stretching vibration is another important diagnostic band. In dilute solutions in non-polar solvents, a sharp band corresponding to the free N-H stretch is observed around 3400 cm⁻¹. cdnsciencepub.com In the solid state or in concentrated solutions, intermolecular hydrogen bonding leads to a broad and intense band at a lower frequency, typically around 3200 cm⁻¹. cdnsciencepub.com The study of these bands provides valuable information about the association of pyrrolidin-2-one molecules. rsc.orgresearchgate.net

Table 2: Characteristic IR Absorption Frequencies for Pyrrolidin-2-one Derivatives

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)NotesReference
Amide C=OStretch1700 ± 15For 5-membered lactams. Position can vary with substitution and H-bonding. pg.edu.pl
Amide N-HStretch (free)~3400Sharp band, observed in dilute non-polar solutions. cdnsciencepub.com
Amide N-HStretch (H-bonded)~3200Broad, intense band, observed in solid state or concentrated solutions. cdnsciencepub.com
C-HStretch2850-3000Aliphatic C-H stretching vibrations. mdpi.com

Mass Spectrometry (MS) in Molecular Formula Confirmation and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and confirming the molecular formula of this compound and its derivatives. d-nb.info Electron Ionization (EI) is a common method used to generate ions and study their fragmentation patterns. acs.orgresearchgate.net

Under EI-MS conditions, the molecular ion peak (M⁺) is often observed, which provides the molecular weight of the compound. The fragmentation of pyrrolidin-2-one derivatives typically involves the cleavage of the amide bond (N-CO). nih.govrsc.org This can lead to the formation of characteristic fragment ions, such as an acylium ion, resulting from the loss of the amine or lactam moiety. nih.govrsc.org The analysis of these fragmentation patterns can provide valuable structural information and help in the identification of unknown derivatives.

High-resolution mass spectrometry (HRMS) allows for the precise determination of the mass-to-charge ratio (m/z) of ions, which can be used to deduce the elemental composition and confirm the molecular formula of the compound with high accuracy. jst-ud.vnbohrium.com

X-ray Crystallographic Analysis of this compound and its Derivatives

X-ray crystallography provides the most definitive information about the three-dimensional structure of molecules in the solid state, including bond lengths, bond angles, and intermolecular interactions. acs.orgcdnsciencepub.com

Solid-State Molecular Structures and Crystal Packing Motifs

Single-crystal X-ray diffraction studies on this compound and related compounds have revealed detailed information about their molecular conformation and how they pack in the crystal lattice. researchgate.nettdl.org In the solid state, the pyrrolidine ring can adopt various conformations, such as an envelope or a twisted conformation. nih.gov

Analysis of Hydrogen Bonding Networks in Pyrrolidin-2-one Crystals

Hydrogen bonding plays a pivotal role in the crystal engineering of pyrrolidin-2-one derivatives, dictating their solid-state structures and influencing their physical properties. cdnsciencepub.comresearchgate.net The primary hydrogen bond donor is the amide N-H group, and the primary acceptor is the carbonyl oxygen atom.

Table 3: Hydrogen Bond Parameters for Pyrrolidin-2-one Derivatives in the Solid State

CompoundDonor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)Reference
rac-3-Ethyl-3-phenylpyrrolidin-2-oneN1-H1···O10.882.012.8714(10)164.4 marquette.edu
This compoundN1-H1···O10.862.072.902(3)161.6 marquette.edu
4'-Nitro-3',5'-diphenylspiro[indoline-3,2'-pyrrolidin]-2-oneN(3)-H(10)···O(3)0.83(3)2.162.894(3)148 researchgate.net

D = Donor atom, A = Acceptor atom. This table is for illustrative purposes and specific values may vary based on the exact derivative and crystal structure.

Conformational Dynamics and Energetics of this compound Ring Systems

The five-membered lactam ring of this compound, a key structural motif, is not planar. Its conformational flexibility is a critical determinant of its physicochemical properties and interactions. The study of its conformational dynamics and energetics involves understanding the stable arrangements of the atoms in space (conformers), the energy differences between them, and the energy barriers to their interconversion. These aspects are primarily investigated through single-crystal X-ray diffraction in the solid state and computational modeling, often supplemented by spectroscopic techniques like NMR for solution-state analysis.

The pyrrolidin-2-one ring typically adopts non-planar conformations to alleviate torsional strain. The two most common conformations are the envelope (or Cₛ symmetry) and the twist (or C₂ symmetry) forms. In the envelope conformation, four of the ring atoms are coplanar, while the fifth atom is out of the plane. In the twist conformation, two adjacent atoms are displaced on opposite sides of the plane formed by the other three atoms.

Solid-State Conformation

X-ray diffraction studies on derivatives of this compound have provided precise information about its conformation in the crystalline state. In the case of 1,3-Dioxole-2-spiro-4'-(3',3'-diethylpyrrolidin-2'-one), the pyrrolidin-2-one ring is found to adopt an envelope conformation. iucr.org Specifically, the C4 atom (equivalent to C5 in the unsubstituted ring, adjacent to the nitrogen) is displaced from the mean plane defined by the other four atoms of the ring.

ParameterValue
Ring ConformationEnvelope
Atom out of PlaneC(4)
Deviation from Mean Plane0.467 Å
Data derived from the crystallographic study of 1,3-Dioxole-2-spiro-4'-(3',3'-diethylpyrrolidin-2'-one). iucr.org

This deviation from planarity is a strategy to minimize the steric strain that would arise from the eclipsing interactions of the substituents on the ring atoms in a planar arrangement.

In the solid state, the conformational landscape is also heavily influenced by intermolecular interactions. Molecules of this compound are known to form centrosymmetric dimers. marquette.edu This dimerization is mediated by intermolecular hydrogen bonds between the amide proton (N-H) of one molecule and the carbonyl oxygen (C=O) of another. iucr.orgmarquette.edu This strong, directional interaction significantly stabilizes the conformation observed in the crystal lattice.

Hydrogen Bond Parameters in Related Crystal Structures
Interaction N-H···O=C
Nature Forms centrosymmetric dimers
Bond Length (N···O) ~2.91 Å
Data compiled from studies on related pyrrolidin-2-one structures. iucr.orgmarquette.edu

Conformational Energetics and Dynamics

The conformational energetics of the this compound ring system can be explored using computational chemistry methods, such as Density Functional Theory (DFT). These methods allow for the calculation of a potential energy surface (PES), which maps the energy of the molecule as a function of its geometry. libretexts.orglongdom.org The minima on this surface correspond to stable conformers, while the saddle points between minima represent the transition states for their interconversion.

For a pyrrolidine ring, the PES typically shows several energy minima corresponding to different envelope and twist conformations. The relative energies of these conformers are influenced by factors such as:

Torsional Strain: Arising from the eclipsing of bonds around the ring.

Angle Strain: Deviation of bond angles from their ideal values.

Steric Interactions: Repulsive forces between the two ethyl groups at the C3 position and their interaction with adjacent atoms.

Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical (QM) calculations, based on solving approximations of the Schrödinger equation, are fundamental to understanding the intrinsic properties of a molecule. iastate.edugithub.io Methods like Density Functional Theory (DFT) and Hartree-Fock are used to compute the electronic structure, which governs a molecule's geometry, stability, and reactivity. arxiv.orgepfl.ch These calculations provide access to molecular orbitals, electron density distribution, and electrostatic potential, which are key to predicting how a molecule will behave in a chemical reaction. github.iostackexchange.com

Molecular Dynamics Simulations of this compound Systems

Molecular dynamics (MD) simulations compute the motion of atoms and molecules over time by numerically solving Newton's equations of motion. researchgate.netlongdom.org This technique allows for the exploration of the conformational landscape of a molecule and its interactions with its environment, such as a solvent or a biological macromolecule. longdom.orgmdpi.com MD simulations are crucial for understanding the dynamic behavior, stability, and binding processes of drug-like molecules. frontiersin.org

In the context of pyrrolidin-2-one derivatives, MD simulations are frequently employed to assess the stability of ligand-protein complexes identified through docking studies. researchgate.netnih.govelsevierpure.com For example, 100-nanosecond MD simulations have been used to validate the binding stability of pyrrolidin-2-one derivatives with acetylcholinesterase (AChE), a target for Alzheimer's disease. researchgate.net These simulations track metrics like the root-mean-square deviation (RMSD) of the ligand and protein to see if the binding pose is stable over time. frontiersin.orgresearchgate.net Similarly, MD simulations have been used to study complexes of pyrrolidin-2-one analogs with viral proteins, confirming the stability of hydrogen bonds and other key interactions. mdpi.com For a system involving this compound, MD simulations could be used to understand its behavior in aqueous solution, its partitioning into lipid membranes, or the stability of its binding to a specific protein target.

System StudiedSimulation LengthKey FindingReference
Pyrrolidin-2-one derivative (14a) - AChE Complex100 nsComplex remained stable, confirming binding mode. researchgate.net
Spiroquinoxalinopyrrolidine - AChE/BChE ComplexesNot SpecifiedAnalyzed changes in conformation and size dependency of amino acids upon binding. rsc.org
Pyrrolidin-2-one moiety (Protirelin) - SARS-CoV-2 2'-O-MethyltransferaseNot SpecifiedEstimated dynamic and conformational shifts of the protein-ligand complex to distinguish stability. mdpi.com
Various Ligands - TIPE2 Protein100 nsValidated ligand binding stability and confirmed atomistic interaction details. frontiersin.org

Mechanistic Computational Studies of Synthetic Reactions

Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions, including those used to synthesize pyrrolidin-2-one scaffolds. By modeling the reaction pathways, chemists can understand the factors controlling reaction outcomes, such as yield and selectivity, and optimize reaction conditions.

A key aspect of studying reaction mechanisms is the identification and characterization of transition states (TS), which are the high-energy structures that connect reactants, intermediates, and products. nih.gov QM calculations are used to locate the geometry of these transient species and calculate their energy, which corresponds to the activation energy barrier of a reaction step. rsc.org The reaction coordinate, or potential energy surface (PES), maps the lowest energy path from reactants to products, passing through the transition states. beilstein-journals.orgnih.gov

For example, a detailed DFT study on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones from 3-pyrroline-2-one (B142641) and an amine proposed a complete reaction mechanism. nih.gov The study optimized the geometries of all reactants, intermediates, transition states, and products. beilstein-journals.orgnih.gov It was found that the reaction proceeds through several steps, including an initial addition and subsequent intramolecular cyclization and dehydration, with each step having a unique transition state and energy barrier. nih.gov Similarly, a computational study of the synthesis of pyrrolidinedione derivatives via a Nef-type rearrangement showed that the cyclization to form the pyrrolidine ring has a very low energy barrier (11.9 kJ mol⁻¹) once the precursor is in the correct tautomeric form. rsc.org

The energy landscape provides a comprehensive view of a chemical reaction, showing the relative free energies (ΔG) of all species involved. nih.govpnas.org This thermodynamic profile helps determine whether a reaction is favorable and which products are thermodynamically stable. By comparing the activation free energies (ΔG‡) of competing pathways, the kinetic product (the one that forms fastest) can be identified. beilstein-journals.orgnih.gov

In the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones, DFT calculations revealed that kinetic selectivity is more significant than thermodynamic selectivity in determining the major product. nih.gov The potential energy surface showed that the pathway with the lowest activation energy barrier leads to the experimentally observed main product. beilstein-journals.orgnih.gov Another study on the formation of pyrrolidinedione from coumarin (B35378) calculated the energy barriers for each stage of the multi-step reaction, identifying the rate-limiting steps and the influence of water molecules in assisting proton transfers, which significantly lowered certain energy barriers. rsc.org These computational approaches could be applied to map the energy landscape for the synthesis of this compound, providing a quantitative understanding of its formation pathways.

Reaction Step/ProcessSystemCalculated Energy BarrierMethodReference
Tautomerization (4a to 4a')3-Hydroxy-3-pyrroline-2-one1.0 kcal·mol⁻¹ (in ethanol)DFT beilstein-journals.orgnih.gov
Cyclization (6.2⁺w to TS[6.2/7]⁺w)Pyrrolidinedione Synthesis11.9 kJ mol⁻¹QM rsc.org
Precursor TautomerizationPyrrolidinedione Synthesis178.4 kJ mol⁻¹QM rsc.org
Lactone Ring OpeningPyrrolidinedione Synthesis84.9 kJ mol⁻¹QM rsc.org

In Silico Modeling for Structure-Activity Relationship (SAR) Studies

In silico modeling is integral to modern drug discovery for establishing structure-activity relationships (SAR), which describe how a molecule's chemical structure relates to its biological activity. nih.govknoell.com These computational techniques help prioritize which compounds to synthesize and test, thereby saving time and resources. nih.govnih.gov

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, such as a drug candidate) when bound to a second molecule (a receptor, such as a protein or enzyme). nih.gov The goal is to find the binding mode with the lowest energy, which is often represented by a docking score. researchgate.net This technique is fundamental for virtual screening and for understanding the specific interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the ligand in the receptor's active site. frontiersin.orgbiotechrep.ir

Numerous studies have used docking to investigate the SAR of pyrrolidin-2-one derivatives. For instance, a library of novel pyrrolidin-2-one analogs was docked into the active site of acetylcholinesterase (AChE). researchgate.net The results showed that several compounds had better docking scores than the known drug donepezil, and the analysis of the binding poses revealed key interactions with amino acid residues in the enzyme's active site. researchgate.net In another study, pyrrolidin-2,5-dione derivatives were docked against bacterial proteins to evaluate their potential as antibacterial agents. bohrium.com While no specific docking studies for this compound are reported, this method would be the first step in assessing its potential biological activity against a known target. A researcher would dock the compound into a protein's binding site to generate a binding hypothesis and a docking score, which could then be compared to known inhibitors.

Compound ClassTarget ProteinExample Docking ScoreKey Interactions NotedReference
Pyrrolidin-2-one derivativesAcetylcholinesterase (AChE)-18.59 (Compound 14a)Interactions with the catalytic anionic site and peripheral anionic site. researchgate.net
Pyrrolidin-2-one moiety (Protirelin)SARS-CoV-2 2'-O-Methyltransferase-18.68 kcal/molHydrogen bonds with Asp6928, Lys6968, and Tyr6930. mdpi.com
Thiazolo[3,2-a] pyridine (B92270) derivativesα-amylase-7.43 kcal/mol (Compound 4e)Interactions with Trp59, Tyr62, Gln63, Asp197, His299. nih.gov
Pyrrolidine-2,5-dione derivativesBacterial Surface ProteinsNot specifiedInteraction with bacteria surface evaluated. bohrium.com

Computational Chemistry Approaches for 3,3 Diethylpyrrolidin 2 One

Pharmacophore Modeling for Pyrrolidin-2-one Derivatives

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target and elicit a biological response. This approach is particularly valuable in drug design for identifying novel compounds from large databases or for optimizing the activity of known lead compounds. researchgate.net For the class of pyrrolidin-2-one derivatives, pharmacophore modeling has been successfully applied to elucidate the structural requirements for a range of biological activities.

The process involves aligning a set of active molecules and abstracting their common chemical features, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, aromatic rings, and charged groups. The resulting model represents a 3D map of these crucial interaction points.

Research on various pyrrolidin-2-one derivatives has led to the development of several pharmacophore models for different therapeutic targets. For instance, studies on pyrrolidine (B122466) derivatives as neuraminidase inhibitors have generated pharmacophore models to guide the development of new antiviral agents. nih.gov Similarly, pharmacophore-based approaches have been used to identify and design potent dipeptidyl peptidase IV (DPP-IV) inhibitors for the treatment of type 2 diabetes. nih.govjuniperpublishers.com In the field of central nervous system disorders, pharmacophore models have been instrumental in understanding the structural basis of the anticonvulsant activity of pyrrolidin-2-one analogs. researchgate.netnih.gov

A typical pharmacophore model is validated by its ability to distinguish active from inactive compounds and by statistical parameters such as the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²) from 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) studies that are often performed in conjunction with pharmacophore modeling. nih.govjuniperpublishers.com

Table 1: Examples of Pharmacophore Models for Pyrrolidin-2-one Derivatives

TargetModel FeaturesStatistical Significance (3D-QSAR)Reference
NeuraminidaseNot specified in abstractCoMFA (q² = 0.720, r² = 0.947), CoMSIA (q² = 0.644, r² = 0.885) nih.gov
Dipeptidyl Peptidase IV (DPP-IV)2 Hydrogen Bond Acceptors, 1 Hydrogen Bond Donor, 1 Hydrophobic, 1 Aromatic Ringq² = 0.776, R² = 0.92 nih.gov
Acetylcholinesterase (AChE)Not specified in abstractR² = 0.9639, Q² = 0.8779 researchgate.net
α1-adrenoceptorsNot specified in abstractHigh correlation and predictive power reported acs.org

This table is generated based on data from the cited research articles. CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) are 3D-QSAR methods.

The insights gained from these pharmacophore models are crucial for designing novel derivatives, including those based on the this compound scaffold, with potentially enhanced activity and selectivity for a desired biological target. By understanding the key pharmacophoric features, medicinal chemists can strategically modify the core structure to improve its interaction with the target receptor or enzyme.

Derivatization and Functionalization Strategies for 3,3 Diethylpyrrolidin 2 One

Introduction of Diverse Substituents onto the Pyrrolidin-2-one Core

The development of new and simple strategies to introduce desired substituents into the pyrrolidin-2-one core is an urgent task in synthetic chemistry. nih.govmdpi.com The ability to diversify the substituents on the pyrrolidinone nucleus is crucial for generating new molecules with potentially improved biological activities. sci-hub.se

One effective strategy involves the synthesis of 1,5-substituted pyrrolidin-2-ones from the reaction of donor-acceptor (DA) cyclopropanes with primary amines like anilines or benzylamines. nih.govmdpi.com This method demonstrates tolerance for a broad variety of substituents on the aromatic portion of both the cyclopropanes and the anilines, including halogens, alkyl, and alkoxy groups. mdpi.com For instance, a one-vessel operation involving a nickel perchlorate-induced reaction of a DA cyclopropane (B1198618) with aniline, followed by refluxing with acetic acid in toluene, can efficiently produce the corresponding N-aryl-substituted pyrrolidin-2-one. mdpi.com

Another versatile method for introducing complex substituents, particularly at the C3 position, is through multicomponent reactions. The enol-Passerini condensation, for example, utilizes enolic pyrrolidine-2,3-diones, aldehydes, and isocyanides to selectively synthesize pyrrolidinones with peptidic or pseudo-peptidic groups on the C3 carbon. sci-hub.se This approach is significant for modulating the protein binding properties of the resulting molecules. sci-hub.se

Furthermore, the functionalization of pre-existing pyrrolidine (B122466) rings is a common strategy. nih.gov The reduction of bicyclic α-iminophosphonates, which can be synthesized via a [3+2] cycloaddition, leads to a variety of substituted diethyl (pyrrolidin-2-yl)phosphonates. mdpi.comnih.gov This route allows for the creation of diversely substituted products, including 2,3-di, 2,2,3-tri, 2,3,4-tri, and 2,2,3,4-tetrasubstituted derivatives. nih.govresearchgate.net

Starting Material (Iminophosphonate)Reagents and ConditionsProduct (Aminophosphonate)Yield (%)Reference
Diethyl (3-phenylcarbamoyl-3,4-dihydro-2H-pyrrol-2-yl)phosphonatePd/C 20%, isopropanol, 300 psi, rt, 8 hDiethyl (3-phenylcarbamoyl-pyrrolidin-2-yl)phosphonate90% mdpi.com
Diethyl (2-methyl-3-phenylcarbamoyl-3,4-dihydro-2H-pyrrol-2-yl)phosphonateNaBH₃CN, CH₃CN/H₂O/AcOH, rt, 1 hDiethyl (2-methyl-3-phenylcarbamoyl-pyrrolidin-2-yl)phosphonate71% nih.gov
Diethyl (2-phenyl-3-phenylcarbamoyl-3,4-dihydro-2H-pyrrol-2-yl)phosphonateNaBH₃CN, CH₃CN/H₂O/AcOH, rt, 1 hDiethyl (2-phenyl-3-phenylcarbamoyl-pyrrolidin-2-yl)phosphonate89% nih.gov
Diethyl (3-(4-chlorophenylcarbamoyl)-2-phenyl-3,4-dihydro-2H-pyrrol-2-yl)phosphonateNaBH₃CN, CH₃CN/H₂O/AcOH, rt, 1 hDiethyl (3-(4-chlorophenylcarbamoyl)-2-phenyl-pyrrolidin-2-yl)phosphonate53% mdpi.com

Table 1: Examples of Synthesizing Substituted Pyrrolidin-2-yl Phosphonates

Regioselective Functionalization at C3, C4, C5, and Nitrogen Positions

Achieving site-selective functionalization of the pyrrolidin-2-one ring is a significant challenge due to the presence of multiple reactive C-H bonds. researchgate.net The development of regioselective methods is crucial for the targeted synthesis of complex derivatives.

C3 Position: The C3 position can be selectively functionalized using various approaches. As mentioned, enol-Passerini and related condensations provide a route to introduce α-hydroxyamide enol-ethers and other complex peptidic groups at C3. sci-hub.se Additionally, C3-alkylation of related furan-2(5H)-one structures can be achieved in a one-flask procedure using aldehydes and triethylsilane. nih.gov

C4 and C5 Positions: Selective functionalization at the C4 and C5 positions is less common but achievable through specific synthetic routes. A cascade reaction of N-substituted piperidines can lead to pyrrolidin-2-ones, and subsequent steps involving dehydrogenation, iodination, and aromatization can yield C4/C5-iodopyrroles. researchgate.net In related dihydropyridone systems, regioselective C5-alkylation has been demonstrated. nih.gov More advanced techniques, such as palladium-catalyzed C-H arylation using specific directing groups like aminoquinoline amides, have enabled the selective functionalization of the C4 position in pyrrolidines. acs.org

Nitrogen Position: The nitrogen atom of the pyrrolidin-2-one lactam is a key site for derivatization. N-modification can be achieved through Rh(II)-catalyzed insertion reactions of diazocarbonyl compounds into the N-H bond. researchgate.net Another method involves 1,3-dipolar cycloaddition processes to construct the pyrrolidine ring, followed by the introduction of various aromatic rings onto the pyrrolidine nitrogen to synthesize inhibitors of enzymes like poly(ADP-ribose) polymerase-1 and -2 (PARP-1,-2). nih.gov

Preparation of Conjugates and Prodrugs of 3,3-Diethylpyrrolidin-2-one Analogs

Prodrugs are chemically modified versions of active drugs, designed to improve properties such as permeability, solubility, and stability, thereby enhancing absorption and bioavailability. mdpi.comresearchgate.net A common strategy is the creation of carrier-linked prodrugs, where the active molecule is covalently attached to a carrier group (promoiety). researchgate.net

This concept can be applied to pyrrolidin-2-one analogs. For example, polyvinylpyrrolidone (B124986) (PVP), a polymer containing repeating pyrrolidone units, can be used to form drug conjugates. A model study demonstrated the synthesis of a PVP-para-nitroaniline (PNA) conjugate. The process involved the opening of the pyrrolidone ring, protection of the resulting amine with a t-BOC group, and subsequent reaction with PNA. nih.gov The release of the drug from the polymer backbone was shown to be facilitated by intramolecular base catalysis involving the pyrrolidone nitrogen. nih.gov This approach serves as a prototype for conjugating other drugs to pyrrolidone-based carriers. nih.gov

Another important class of conjugates involves linking the drug molecule to peptides. The synthesis of cyclic NGR peptide–daunomycin conjugates illustrates this strategy. beilstein-journals.org In this design, the anticancer drug daunomycin is attached to a peptide spacer via an oxime linkage. This spacer is designed to be cleaved by lysosomal enzymes, ensuring the release of the active drug metabolite within target cells. beilstein-journals.org Such strategies could be adapted for pyrrolidin-2-one analogs to achieve targeted delivery.

Applications as Building Blocks in Complex Chemical Architectures

The this compound scaffold and its derivatives are valuable building blocks for constructing more complex molecules, particularly in the realm of pharmaceutical chemistry. ontosight.ai The inherent three-dimensionality of the saturated pyrrolidine ring is a desirable feature for creating drug candidates that can effectively interact with biological targets. nih.gov

Pyrrolidin-2-one derivatives serve as key intermediates in the synthesis of a wide range of biologically active compounds. ontosight.ai For instance, 1,5-dihydropyrrol-2-ones with substituents at the C3 position have been identified as potent inhibitors of p53-MDM2 protein-protein interactions, a promising target for anticancer drugs. sci-hub.se The synthesis of these complex structures often relies on the strategic functionalization of the core pyrrolidinone ring. sci-hub.se

The utility of these scaffolds extends to the synthesis of complex natural products and other highly functionalized molecules where access to materials may be limited. scienceintheclassroom.org Modern synthetic strategies, including those that proceed through energetically demanding "uphill" bond-forming steps followed by an energy-releasing "downhill" process, have been employed to assemble complex organic molecules featuring challenging structural motifs, such as adjacent tetrasubstituted carbon atoms. riken.jp The pyrrolidin-2-one framework is a suitable starting point for such advanced synthetic endeavors, which aim to make novel and complex molecular structures more accessible. riken.jpnih.gov

Advanced Analytical Methodologies for 3,3 Diethylpyrrolidin 2 One and Its Metabolites/derivatives

Chromatographic Separation Techniques

Chromatographic techniques are fundamental in the analysis of 3,3-Diethylpyrrolidin-2-one and its related compounds, enabling their separation, identification, and purification from various mixtures. nih.gov These methods work by distributing the components of a mixture between a stationary phase and a mobile phase, with separation occurring based on the differential interactions of the analytes with these two phases. nih.gov The choice of a specific chromatographic technique depends on the properties of the analyte, such as volatility and polarity, and the complexity of the sample matrix. nih.gov

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Volatile Species

Gas chromatography (GC) is a powerful technique for the separation of volatile and semi-volatile organic compounds. thermofisher.com When coupled with a mass spectrometer (MS), it becomes GC-MS, a tandem technique that not only separates components of a mixture but also provides their mass-to-charge ratio (m/z), aiding in their identification. etamu.edu The sample, once injected, is vaporized and carried by an inert gas through a column containing a stationary phase. Separation is achieved based on the compounds' boiling points and interactions with the stationary phase. etamu.edu

For the analysis of this compound and its volatile derivatives, GC-MS is a suitable method. The process involves injecting the sample into the GC, where it is vaporized and separated. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum for each compound. etamu.edu This allows for both qualitative identification and quantitative analysis. The technique is particularly useful for analyzing volatile organic compounds (VOCs) in various matrices. mdpi.commdpi.com The use of high-resolution mass spectrometry (HRMS) in conjunction with GC can provide even greater accuracy in mass determination, further aiding in the identification of unknown compounds. thermofisher.com

Table 1: GC-MS Operating Conditions for Volatile Compound Analysis

ParameterCondition
Initial Oven Temperature 50 °C (held for 2 min)
Temperature Ramp 1 4 °C/min to 150 °C (held for 1 min)
Temperature Ramp 2 8 °C/min to 250 °C (held for 3 min)
Ion Source Temperature 250 °C
Mass Transfer Line Temperature 280 °C
Mass Spectra Range 33–450 m/z
Solvent Delay 6.5 min

This table presents typical GC-MS operating conditions for the analysis of volatile compounds, which can be adapted for this compound. mdpi.com

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) for Compound Analysis

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC), are indispensable tools for the analysis of a wide range of compounds, particularly those that are non-volatile or thermally unstable. biomedpharmajournal.org These techniques separate components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. biomedpharmajournal.org HPLC and UHPLC are known for their high resolution, accuracy, and efficiency in separating complex mixtures. researchgate.net

The analysis of this compound and its derivatives can be effectively performed using HPLC and UHPLC. These methods are widely used in pharmaceutical analysis for the identification and quantification of compounds in complex matrices. UHPLC, which operates at higher pressures with smaller particle size columns, offers advantages over HPLC in terms of speed, resolution, and sensitivity. biomedpharmajournal.orgresearchgate.net The choice of stationary phase, mobile phase composition, and detector (e.g., UV, mass spectrometry) is crucial for developing a robust analytical method. biomedpharmajournal.org

Table 2: Comparison of HPLC and UHPLC

FeatureHigh-Performance Liquid Chromatography (HPLC)Ultra-High-Performance Liquid Chromatography (UHPLC)
Particle Size 3-5 µm< 2 µm
Operating Pressure LowerSignificantly Higher (up to 1000 bar or more) biomedpharmajournal.org
Analysis Time LongerDramatically Reduced biomedpharmajournal.org
Resolution HighEnhanced biomedpharmajournal.org
Sensitivity GoodHigher biomedpharmajournal.org

This table highlights the key differences between HPLC and UHPLC, demonstrating the enhanced performance characteristics of UHPLC. biomedpharmajournal.orgresearchgate.net

Chiral Chromatography for Enantiomeric Purity Assessment

Chiral chromatography is a specialized form of chromatography used for the separation of enantiomers, which are non-superimposable mirror images of a chiral molecule. chiralpedia.comgcms.cz Since enantiomers have identical physical and chemical properties in an achiral environment, their separation requires a chiral environment, which is typically provided by a chiral stationary phase (CSP). chiralpedia.comsigmaaldrich.com The assessment of enantiomeric purity is critical in the pharmaceutical industry, as different enantiomers of a drug can have different pharmacological activities and toxicities. chiralpedia.comsigmaaldrich.com

For this compound, if it exists as a chiral compound, assessing its enantiomeric purity would be crucial. Chiral HPLC is the most widely used technique for this purpose. chiralpedia.comamericanpharmaceuticalreview.com It utilizes a chiral stationary phase that interacts differently with each enantiomer, leading to their separation. sigmaaldrich.com The selection of the appropriate CSP and mobile phase is essential for achieving successful enantiomeric resolution. chromatographyonline.com Supercritical fluid chromatography (SFC) is another technique that can be employed for chiral separations and is often complementary to chiral LC. chromatographyonline.com

Mass Spectrometry (MS) Based Detection and Quantification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. aston.ac.uk It is widely used for the identification and quantification of compounds in various fields, including proteomics and metabolomics. nih.govnih.gov When coupled with chromatographic techniques like LC or GC, MS provides a highly sensitive and selective method for analyzing complex mixtures. mdpi.com

LC-MS/MS and HRMS/MS Applications in Complex Matrices

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique for the quantitative analysis of compounds in complex matrices like biological fluids and environmental samples. researchgate.netchromatographyonline.com It combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. chromatographyonline.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in the confident identification of analytes. mdpi.com

The analysis of this compound and its metabolites in complex matrices such as plasma or urine can be achieved with high sensitivity and selectivity using LC-MS/MS and LC-HRMS/MS. researchgate.netnih.gov These techniques are capable of detecting and quantifying trace amounts of analytes. researchgate.net The use of HRMS is particularly advantageous for identifying unknown metabolites and for retrospective data analysis without the need for re-injection of the sample. nih.gov Proper sample preparation is crucial to minimize matrix effects, which can interfere with the ionization process and affect the accuracy of quantification. researchgate.netchromatographyonline.com

Table 3: Applications of LC-MS/MS and HRMS/MS

Application AreaDescription
Pharmaceutical Analysis Quantification of drugs and their metabolites in biological fluids. chromatographyonline.com
Environmental Monitoring Detection of pesticide residues and other contaminants in food and water. researchgate.net
Clinical Chemistry Biomarker discovery and quantification for diagnostic and prognostic purposes. mdpi.com
Food Safety Analysis of mycotoxins and other contaminants in food products. nih.gov

This table outlines the diverse applications of LC-MS/MS and HRMS/MS in various scientific fields.

Ion Ratio Analysis for Confirmation and Quantification in Analytical Methods

In tandem mass spectrometry, particularly in selected reaction monitoring (SRM) mode, two or more fragment ions are typically monitored for each analyte. The ratio of the intensities of these ions, known as the ion ratio, serves as an important confirmation criterion. nih.gov This is because the ion ratio is generally constant for a given compound under specific experimental conditions. nih.gov

For the reliable quantification and confirmation of this compound using methods like GC-MS/MS or LC-MS/MS, ion ratio analysis is a critical quality control measure. nih.gov Regulatory bodies often provide guidelines for the acceptable tolerance range for ion ratios in official analytical methods. nih.gov By comparing the ion ratio of a suspected analyte in a sample to that of a known standard, the confidence in the identification can be significantly increased, helping to avoid false positive results. nih.gov The establishment of an appropriate tolerance for the ion ratio is crucial and should account for variations due to matrix effects and concentration levels. nih.gov

Derivatization Procedures for Enhanced Analytical Performance

Derivatization is a chemical modification process used to convert an analyte into a product of similar structure but with properties more suitable for a given analytical method. researchgate.netresearchgate.net For pyrrolidin-2-one analytes, derivatization is primarily aimed at increasing volatility for GC analysis, improving chromatographic peak shape, and enhancing ionization efficiency and fragmentation characteristics in MS. researchgate.netresearchgate.netgreyhoundchrom.com

Reagent Selection and Reaction Optimization for Pyrrolidin-2-one Analytes

The this compound molecule contains a lactam functional group, which is a cyclic amide. The active hydrogen on the nitrogen atom is the primary site for derivatization. Common derivatization strategies for amides include silylation and alkylation. wiley-vch.deregistech.com

Silylation: This is one of the most prevalent derivatization techniques for GC analysis. registech.comrestek.com It involves the replacement of the active hydrogen with a trimethylsilyl (B98337) (TMS) or other silyl (B83357) group. registech.com Silyl derivatives are generally more volatile, less polar, and more thermally stable than their parent compounds. registech.comrestek.com

A variety of silylating reagents are available, with differing reactivities. Common choices for derivatizing amides include:

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): A powerful silyl donor that is often used for its volatility and the volatility of its byproducts. restek.comthermofisher.com The addition of a catalyst like trimethylchlorosilane (TMCS) can further enhance its reactivity, making it suitable for hindered functional groups. thermofisher.com

N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): The most volatile of the TMS-amides, its byproducts are also highly volatile, which is advantageous in GC-MS analysis as they elute with the solvent front and are less likely to interfere with the analytes of interest. greyhoundchrom.comthermofisher.com

N,O-Bis(trimethylsilyl)acetamide (BSA): Highly reactive towards nitrogen-containing compounds like amides. tcichemicals.com

Optimization of the silylation reaction typically involves adjusting the reagent-to-analyte ratio, reaction temperature, and time. For instance, a common procedure involves heating the analyte with the silylating reagent (e.g., MSTFA) and a solvent like pyridine (B92270) at a specific temperature (e.g., 50-100°C) for a set duration (e.g., 30-60 minutes) to ensure complete derivatization. researchgate.net

Alkylation: This process involves replacing the active hydrogen with an alkyl group. wiley-vch.de Alkylation can be performed under basic conditions using alkyl halides. wiley-vch.demdpi.com For example, N-alkylation of lactams can be achieved using an alkyl halide in the presence of a base like potassium carbonate and potassium hydroxide (B78521), sometimes under microwave irradiation to accelerate the reaction. mdpi.com Another approach is flash alkylation using reagents like trimethylanilinium hydroxide (TMAH) in the hot injection port of a GC. jfda-online.com O-alkylation to form imino ethers is also possible using reagents like trialkyloxonium salts or dialkyl sulfates. wiley-vch.de

The selection of the appropriate derivatization reagent and the optimization of reaction conditions are crucial for achieving quantitative and reproducible derivatization, which is essential for accurate analytical results.

Derivatization TechniqueReagent ClassCommon ReagentsTarget Functional Group in this compound
Silylation Silylating AgentsBSTFA (+/- TMCS), MSTFA, BSAAmide N-H
Alkylation Alkylating AgentsAlkyl Halides (e.g., Methyl Iodide), TMAHAmide N-H (N-alkylation) or Amide O (O-alkylation)

Impact on Chromatographic Retention and Mass Spectrometric Fragmentation Characteristics

Derivatization significantly alters the physicochemical properties of this compound, which in turn affects its behavior in chromatographic and mass spectrometric systems.

Impact on Chromatographic Retention: The primary goal of derivatization for GC analysis is to increase the volatility and thermal stability of the analyte. greyhoundchrom.com The replacement of the polar N-H group with a nonpolar silyl or alkyl group reduces intermolecular hydrogen bonding, leading to a lower boiling point and, consequently, a shorter retention time on a nonpolar GC column. registech.com This also often results in improved peak symmetry by minimizing interactions with active sites in the GC system. gcms.cz In reversed-phase liquid chromatography (RPLC), derivatization to a more hydrophobic molecule can increase retention time, which can be beneficial for separating polar analytes from the solvent front. scispace.comddtjournal.com

Impact on Mass Spectrometric Fragmentation: Derivatization introduces specific fragmentation pathways that can be exploited for structural elucidation and sensitive quantification in MS. The fragmentation of the derivatized molecule is often more predictable and can generate characteristic ions that are unique to the analyte. jfda-online.com

For example, trimethylsilyl (TMS) derivatives often exhibit a prominent ion at m/z 73, corresponding to the [Si(CH3)3]+ ion. The molecular ion (M+) peak of the TMS derivative is also typically more intense compared to the underivatized compound, aiding in molecular weight determination. researchgate.net The fragmentation pattern of the entire derivatized molecule can provide structural information. For instance, in acylated derivatives, the loss of a ketene (B1206846) group ([M-CH2CO]+) can be a characteristic fragmentation pathway. mdpi.com

The choice of derivatizing reagent can significantly influence the resulting mass spectrum. For instance, different acylation reagents (e.g., heptafluorobutyric anhydride (B1165640) vs. trifluoroacetic anhydride) will produce derivatives with different molecular weights and fragmentation patterns, allowing for tailored analytical methods. nih.gov Ultraviolet photodissociation (UVPD) has been shown to generate richer and more structurally informative fragment ions for derivatized pyrrolidine-containing molecules compared to traditional collision-induced dissociation (CID).

Method Validation and Quality Control in Research Settings

To ensure that an analytical method for this compound is reliable and fit for its intended purpose, it must undergo a thorough validation process. ich.orglabmanager.comresearchgate.net Method validation establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications. researchgate.net Key validation parameters include the limit of detection (LOD), limit of quantification (LOQ), reproducibility, and robustness. ich.orgdemarcheiso17025.com

Limits of Detection and Quantification in Pyrrolidin-2-one Analysis

The limit of detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. demarcheiso17025.comeuropa.eu The limit of quantification (LOQ) is the lowest concentration of an analyte that can be determined with an acceptable level of precision and accuracy. demarcheiso17025.comeuropa.eu

These limits are crucial for determining the applicability of a method, especially for trace analysis. The LOD and LOQ are typically determined by analyzing a series of low-concentration samples and are often calculated based on the signal-to-noise ratio (S/N) of the analytical signal, commonly using criteria of S/N ≥ 3 for LOD and S/N ≥ 10 for LOQ. arabjchem.org

ParameterDefinitionCommon Determination MethodTypical Acceptance Criteria
Limit of Detection (LOD) The lowest analyte concentration that can be reliably detected. demarcheiso17025.comSignal-to-Noise RatioS/N ≥ 3
Limit of Quantification (LOQ) The lowest analyte concentration that can be quantitatively determined with acceptable precision and accuracy. demarcheiso17025.comSignal-to-Noise RatioS/N ≥ 10

Reproducibility and Robustness Assessments of Analytical Methods

Reproducibility refers to the precision of the method when it is performed under different conditions, such as by different analysts, on different instruments, or in different laboratories. ich.org It provides an indication of the method's transferability and consistency. Reproducibility is typically assessed by having different analysts perform the analysis on the same sample and comparing the results. The agreement between the results is usually expressed as the relative standard deviation (RSD). ich.org For instance, a validated method for β-lactam compounds demonstrated reproducibility with an RSD of less than 2.6%. researchgate.net

Robustness is a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters. ich.org It provides an indication of the method's reliability during normal usage. ich.org To assess robustness, key method parameters are intentionally varied within a defined range, and the effect on the analytical results is observed. ich.org Examples of parameters that might be varied include:

In LC: pH of the mobile phase, mobile phase composition, column temperature, flow rate.

In GC: oven temperature program, carrier gas flow rate, injection volume.

In derivatization: reaction time, temperature, reagent concentration.

If the results remain within acceptable limits despite these small changes, the method is considered robust. For example, a validated RP-HPLC method was shown to be robust against small deliberate changes in pH, flow rate, and mobile phase composition. acs.org Demonstrating robustness is important as it ensures that the method will perform consistently in a routine research or quality control environment where minor variations in operating conditions are inevitable. nih.gov

Future Research Directions and Translational Prospects for 3,3 Diethylpyrrolidin 2 One

Development of Novel Synthetic Strategies for Pyrrolidin-2-one Scaffolds

The synthesis of pyrrolidine-2-one derivatives, especially those with substitutions at the C3 position like 3,3-Diethylpyrrolidin-2-one, is a dynamic area of research. Traditional methods often involve the cyclization of γ-amino acids. However, recent advancements focus on developing more efficient, stereoselective, and versatile strategies to access a diverse range of these scaffolds.

Modern synthetic methodologies include:

Multicomponent Reactions (MCRs): These reactions offer a powerful tool for building molecular complexity in a single step. One-pot, three-component [3+2] cycloaddition reactions are frequently utilized to create highly substituted pyrrolidine (B122466) scaffolds. tandfonline.com For instance, the reaction of an azomethine ylide (generated in situ from an amino acid and an aldehyde) with a suitable dipolarophile can yield complex spiro-pyrrolidine systems. tandfonline.comrsc.org

Catalytic Cycloadditions: The use of metal catalysts, such as copper(I) complexes, has become prominent in [3+2] cycloaddition reactions of azides with alkynes to form five-membered heterocycles. beilstein-journals.org Organocatalysis, employing chiral pyrrolidine-based catalysts like proline and its derivatives, has also been successfully used in asymmetric transformations to produce enantiomerically enriched pyrrolidine rings. mdpi.com

Ring Transformation and Rearrangement: Innovative strategies involve the transformation of other ring systems into the pyrrolidin-2-one core. For example, a novel reaction has been developed for the synthesis of 3,4-disubstituted 1-hydroxy-pyrrolidine-2,5-diones from 3-substituted coumarins and nitromethane. mdpi.com Additionally, N-protected β-aminocyclopropanedicarboxylates can undergo ring transformation to yield 3-(alkoxycarbonyl)pyrrolidin-2-ones. researchgate.net

C-H Activation/Annulation: Rhodium(III)-catalyzed C-H activation and annulation represents a state-of-the-art method for constructing spiro-pyrrolone scaffolds, showcasing high efficiency and atom economy. rsc.org

These advanced synthetic methods provide access to a wide library of pyrrolidin-2-one derivatives with diverse substitution patterns, which is crucial for exploring structure-activity relationships and developing new therapeutic agents.

Exploration of Untapped Biological Activities and Molecular Targets

While this compound is recognized as an anticonvulsant, the full spectrum of its biological activities and the precise molecular targets remain areas for deeper investigation. The pyrrolidin-2-one scaffold is known to be a "privileged structure" in medicinal chemistry, capable of interacting with a wide range of biological targets. nih.gov

Known and Potential Activities:

Anticonvulsant Activity: Many pyrrolidine-2,5-dione derivatives have shown efficacy in animal models of seizures, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.govnih.govspringermedizin.de The mechanism for some of these compounds is believed to involve the modulation of voltage-gated sodium and/or calcium channels. nih.govspringermedizin.deacs.org Further studies are needed to confirm if this compound shares these specific targets.

Geroprotective Effects: The term "geroprotector" refers to substances that can slow the rate of aging and increase lifespan. aginganddisease.orgnih.gov this compound was found to extend the lifespan of the nematode Caenorhabditis elegans. The mechanisms underlying this effect are a key area for future research and could be related to pathways that regulate homeostasis, such as those involving mTOR or stress resistance. nih.govnih.gov

Untapped Potential: The versatility of the pyrrolidin-2-one scaffold suggests potential for other therapeutic applications. For example, different derivatives have been investigated for:

Anti-inflammatory activity: Certain 2-pyrrolidinone (B116388) derivatives have been synthesized and shown to be potent inhibitors of the lipoxygenase (LOX) enzyme, a key target in inflammation. nih.gov

Enzyme Inhibition: Pyrrolidine-based structures have been designed as inhibitors for various enzymes, including Factor Xa (implicated in blood coagulation) and Deoxyribonuclease I (DNase I). researchgate.netresearchgate.net

Neurodegenerative Diseases: Given the anticonvulsant properties, exploring the neuroprotective potential of this compound and its analogs in models of diseases like Alzheimer's or Parkinson's is a logical next step. mdpi.com

A summary of biological activities associated with the pyrrolidin-2-one scaffold is presented in Table 1.

Table 1: Investigated Biological Activities of Pyrrolidin-2-one Derivatives

Biological ActivityExample Target/ModelReference
AnticonvulsantMaximal Electroshock (MES) Test, Voltage-gated Na+/Ca2+ channels nih.govnih.govspringermedizin.de
GeroprotectiveLifespan extension in C. elegans nih.gov
Anti-inflammatoryLipoxygenase (LOX) inhibition nih.gov
AnticoagulantFactor Xa inhibition researchgate.net
DNase I InhibitionInhibition of Deoxyribonuclease I researchgate.net
Imidazoline (B1206853) I2 Receptor LigandsPotential for neurodegenerative diseases mdpi.com

Integration of Advanced Computational and Experimental Methodologies in Compound Design

The synergy between computational and experimental approaches is revolutionizing drug discovery. For a compound like this compound, these integrated methodologies can accelerate the design of new analogs with improved properties.

Molecular Docking and Dynamics: These computational tools are used to predict how a molecule binds to the active site of a protein target. For instance, docking studies have been used to explore the binding modes of pyrrolidinone derivatives within the active site of the LOX enzyme, helping to explain their inhibitory activity. nih.gov Molecular dynamics simulations can further refine these models by showing how the ligand-protein complex behaves over time. rsc.org

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR): SAR studies investigate how changes in a molecule's structure affect its biological activity. nih.gov QSAR takes this a step further by creating mathematical models that correlate physicochemical properties of a series of compounds with their activity. These models can then be used to predict the activity of novel, unsynthesized compounds, guiding synthetic efforts toward more potent and selective molecules.

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. By creating a pharmacophore model based on active compounds like this compound, researchers can screen large virtual libraries of compounds to identify new potential hits with different chemical backbones but the same essential features. nih.gov

In Silico ADMET Prediction: Computational tools can predict a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. This allows for the early-stage filtering of compounds that are likely to have poor pharmacokinetic profiles or toxic liabilities, saving time and resources.

The integration of these computational methods with experimental validation (synthesis and biological testing) creates a powerful cycle for iterative drug design and optimization. rsc.org

Potential for Therapeutic Applications and Drug Design based on Pyrrolidin-2-one Derivatives

The pyrrolidin-2-one ring is a highly "tunable" scaffold, meaning its properties can be readily modified through chemical synthesis to optimize it for specific therapeutic applications. nih.gov The established anticonvulsant and geroprotective activities of this compound make it a promising lead compound for drug design.

Future drug design efforts could focus on:

Optimizing Anticonvulsant Properties: By systematically modifying the substituents on the pyrrolidin-2-one ring, it may be possible to develop analogs with greater potency, a broader spectrum of anti-seizure activity, and an improved safety profile compared to existing antiepileptic drugs. nih.govspringermedizin.de For example, studies on related structures have shown that introducing specific aryl groups can enhance activity. nih.govmarquette.edu

Developing Novel Geroprotectors: The challenge in developing geroprotectors is to find compounds that are safe for long-term use. nih.govfrontiersin.org Research could focus on creating derivatives of this compound that retain or enhance lifespan-extending effects while demonstrating minimal off-target activity. Elucidating the precise molecular target of its geroprotective action is a critical first step.

Repurposing and Scaffold Hopping: The core scaffold can be used as a starting point to design drugs for entirely new indications. For example, by incorporating functional groups known to interact with other targets (e.g., kinases, G-protein coupled receptors), novel inhibitors could be developed for cancer or metabolic diseases. nih.govaginganddisease.org The pyrrolidine ring's ability to present substituents in a defined three-dimensional space is a key advantage in this context. researchgate.net

The development of new drugs from a lead compound like this compound is a multidisciplinary effort, requiring close collaboration between synthetic chemists, pharmacologists, and computational scientists.

Investigation of Environmental and Toxicological Profiles within a Research Framework

As with any chemical intended for potential widespread use, a thorough understanding of its environmental and toxicological profile is essential. This investigation should be framed within a research context to proactively identify and mitigate potential hazards.

Key areas for investigation include:

Biodegradability and Environmental Fate: Studies are needed to determine how this compound and its derivatives behave in the environment. Research on the parent compound, 2-pyrrolidone, indicates it is expected to have very high mobility in soil and is not expected to bioaccumulate in aquatic organisms. nih.gov Similar studies on N-alkylated pyrrolidones like N-methylpyrrolidone (NMP) show they are readily biodegradable. researchgate.net The environmental fate of the diethyl-substituted version needs to be specifically evaluated.

Ecotoxicology: The potential effects on various organisms in the ecosystem should be assessed. This includes studies on aquatic life (e.g., fish, invertebrates) and soil organisms. While some pyrrolidone derivatives are considered to have low environmental concern, specific data for this compound is lacking. ontosight.ai The use of model organisms is crucial for this assessment. nih.gov

Metabolism and Mammalian Toxicology: Research should investigate how the compound is metabolized in mammals and identify any potentially toxic metabolites. Studies on related compounds like N-methylpyrrolidone have shown it to be of slight acute toxicity but have also identified developmental effects at high doses, highlighting the need for compound-specific data. researchgate.net Initial toxicity screening using in vitro models (e.g., cell-based assays) and in silico predictions can help prioritize which compounds warrant more extensive in vivo testing. nih.gov

A proactive research framework for toxicology allows for the early identification of potential liabilities, guiding the design of safer and more environmentally benign therapeutic candidates. A summary of key toxicological considerations is provided in Table 2.

Table 2: Framework for Environmental and Toxicological Investigation

Area of InvestigationKey QuestionsRelevant MethodologiesReference
Environmental FateIs it biodegradable? Does it persist in soil or water?Static die-away tests, activated sludge system tests, Koc determination. nih.govresearchgate.net
BioaccumulationDoes it accumulate in the food chain?Bioconcentration factor (BCF) estimation/measurement. nih.gov
EcotoxicologyIs it harmful to aquatic or terrestrial organisms?Toxicity testing on algae, daphnia, fish, and earthworms. nih.gov
Mammalian ToxicologyWhat are its acute and chronic toxicity profiles? Does it have teratogenic or carcinogenic potential?In vitro cytotoxicity assays, in vivo rodent studies (e.g., rotarod test), Ames test, reproductive/developmental toxicity studies. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What synthetic methodologies are established for 3,3-Diethylpyrrolidin-2-one (DEP), and how are the products characterized?

  • Methodological Answer : DEP is synthesized via multi-component reactions involving aliphatic amines and 3-pyrroline-2-one precursors. Structural confirmation relies on 1D NMR (¹H, ¹³C) , 2D NMR (HSQC, HMBC) , and high-resolution mass spectrometry (HRMS) to verify regiochemistry and purity. These techniques distinguish DEP from trisubstituted derivatives formed during side reactions .

Q. Which spectroscopic techniques are most reliable for confirming DEP’s structure?

  • Methodological Answer : IR spectroscopy is critical for identifying DEP’s lactam moiety, with characteristic N-H stretching (~3190 cm⁻¹) and C=O stretching (~1679 cm⁻¹) bands. Comparisons to IR data from structurally similar achiral lactams (e.g., phenyl-substituted analogs) help validate assignments . Solid-state NMR can further resolve conformational differences in crystalline forms.

Advanced Research Questions

Q. How do substitution patterns on the pyrrolidinone ring influence DEP’s spectroscopic properties compared to analogs?

  • Methodological Answer : Ethyl substituents at the 3-position reduce vibrational coupling with aromatic groups, as seen in DEP’s IR similarity to unsubstituted pyrrolidin-2-one. Contrasting DEP with phenyl- or benzyl-substituted analogs reveals how bulky groups alter C=O stretching frequencies (e.g., +10–20 cm⁻¹ shifts in phenyl derivatives) .

Q. What experimental strategies mitigate regioselectivity challenges in synthesizing DEP-related trisubstituted pyrrolidinones?

  • Methodological Answer : Optimizing reaction stoichiometry and temperature minimizes byproducts. For example, using excess aliphatic amines in multi-component reactions favors 1,4,5-trisubstituted pyrrolidine-2,3-diones over DEP-like products. HPLC-MS monitoring tracks reaction progress to isolate desired intermediates .

Q. How can hydrogen-bonding interactions in DEP inform its physicochemical properties?

  • Methodological Answer : DEP’s hydrogen-bonding parameters (e.g., N-H···O=C distances) influence solubility and thermal stability. Comparative studies with racemic 3-phenylpyrrolidin-2-one show that bulky substituents disrupt H-bond networks, lowering melting points. Single-crystal X-ray diffraction (applied to analogs in other studies) could quantify these interactions .

Q. What analytical approaches resolve contradictions in spectral data for novel DEP derivatives?

  • Methodological Answer : Conflicting NMR/IR data may arise from tautomerism or polymorphism. Variable-temperature NMR and dynamic IR spectroscopy can identify equilibrium states, while PXRD (powder X-ray diffraction) distinguishes crystalline polymorphs. Cross-referencing with DEP’s well-established spectral library reduces ambiguity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.